3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Thermal analysis Raman spectroscopy Polymorph stability

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 79442-37-8) is a heterocyclic chalcone derivative characterized by an α,β-unsaturated ketone framework linking a 4-chlorophenyl ring and a thiophen-2-yl moiety. This structural arrangement confers distinct physicochemical properties relative to other chalcone analogs, including enhanced lipophilicity (estimated LogP ~4.3) and specific vibrational/thermal behavior that has been characterized via Raman spectroscopy and differential scanning calorimetry (DSC).

Molecular Formula C13H9ClOS
Molecular Weight 248.73 g/mol
CAS No. 79442-37-8
Cat. No. B3038192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
CAS79442-37-8
Molecular FormulaC13H9ClOS
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
InChIKeyBNSHKSGHHCPPDV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 79442-37-8) Procurement Overview: Chalcone Scaffold with Thiophene and Chlorophenyl Substituents


3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 79442-37-8) is a heterocyclic chalcone derivative characterized by an α,β-unsaturated ketone framework linking a 4-chlorophenyl ring and a thiophen-2-yl moiety [1]. This structural arrangement confers distinct physicochemical properties relative to other chalcone analogs, including enhanced lipophilicity (estimated LogP ~4.3) and specific vibrational/thermal behavior that has been characterized via Raman spectroscopy and differential scanning calorimetry (DSC) [2][3]. The compound exists primarily as the thermodynamically favored (E)-isomer and has been investigated for its optical limiting performance, thermal stability up to 120–130 °C, and biological activity profiles that distinguish it from furyl-, bromophenyl-, and unsubstituted phenyl chalcone analogs [4].

Why 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Cannot Be Simply Replaced by Other Chalcones or Thiophene Analogs


In-class substitution of 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one with seemingly similar chalcones—such as the furyl analog (CAS 14385-64-9) or bromophenyl analog (C09)—introduces quantifiable differences in thermal behavior, biological selectivity, and optical performance that directly impact experimental reproducibility and application suitability. For example, the thiophene sulfur atom engages in distinct intermolecular interactions (Hirshfeld surface S···H contacts) that alter crystal packing and thermal stability relative to the furyl oxygen-containing analog [1]. Furthermore, the 4-chloro substitution pattern yields a unique COX-2 inhibition profile (IC50 ~1.49 × 10^4 nM) with negligible COX-1 activity (IC50 >5 × 10^4 nM) that is not preserved in bromo- or nitro-substituted analogs, which exhibit divergent cytotoxicity profiles in HT-29 colon adenocarcinoma cells [2][3]. These property divergences are not predictable from simple structural homology and must be verified experimentally; procurement of the exact CAS-registered compound ensures consistency across studies involving thermal analysis, nonlinear optics, or COX-2-related screening.

Quantitative Evidence Differentiating 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one from Its Closest Analogs


Thermal Stability and Phase Behavior: DSC and Raman Spectroscopic Benchmarking

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits a melting phase transition in the range 393–403 K (120–130 °C) followed by sublimation at 403–413 K (130–140 °C), with an endothermic enthalpy (ΔH) of 121.5 J/g at 397 K determined by differential scanning calorimetry (DSC) [1]. This thermal profile is distinct from the furyl analog (3-(4-chlorophenyl)-1-(2-furyl)-2-propen-1-one, CAS 14385-64-9), which has a reported melting point of 108–110 °C , indicating that the thiophene sulfur atom contributes to enhanced thermal stability relative to the furyl oxygen-containing heterocycle.

Thermal analysis Raman spectroscopy Polymorph stability

COX-2 Enzyme Inhibition: Selectivity Profile Versus COX-1

In enzyme inhibition assays, 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrates measurable inhibition of human COX-2 with an IC50 value of 1.49 × 10^4 nM (14.9 μM), while exhibiting negligible inhibition of ovine COX-1 (IC50 >5.0 × 10^4 nM; >50 μM) [1]. This COX-2 selectivity ratio (COX-1 IC50 / COX-2 IC50 >3.4) is distinct from the bromophenyl analog C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one), which was identified as the most cytotoxic chalcone in a series tested on HT-29 colon adenocarcinoma cells, inducing apoptosis via decreased anti-apoptotic gene expression [2].

Cyclooxygenase inhibition COX-2 selectivity Enzyme assay

Nonlinear Optical Performance: Third-Order Susceptibility and Optical Limiting Threshold

Single crystals of (E)-1-(thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (designated 2AT4C) exhibit third-order nonlinear optical susceptibility χ(3) = 1.66 × 10^-7 esu and an optical limiting threshold of 2.674 kJ/cm², as measured by Z-scan technique under continuous-wave (CW) laser regime [1]. The crystal displays wide optical transparency in the visible region, a direct optical band gap of 3.47 eV, and blue photoluminescence emission at 378 nm. These values are not directly comparable to other chalcones lacking equivalent Z-scan characterization, but class-level inference from thiophene-containing push-pull chromophores indicates that the thiophene π-conjugating spacer enhances intramolecular charge transfer (ICT) efficiency relative to furan or benzene spacers [2].

Nonlinear optics Optical limiting Z-scan technique

Synthetic Utility: Epoxidation Yield Under Mild Conditions

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes epoxidation with urea-2,2-dihydroperoxypropane and potassium hydroxide in 1,4-dioxane/water at room temperature for 1.4 hours, yielding 89% of the corresponding epoxide [1]. This high yield under mild, weakly basic conditions compares favorably to conventional epoxidation protocols for α,β-unsaturated ketones that often require stronger oxidants (e.g., m-CPBA) or extended reaction times. No direct head-to-head comparison data for analogous chalcones under identical conditions is available, but the reported yield establishes a reproducible synthetic benchmark for researchers utilizing this compound as a reactive intermediate.

Organic synthesis Epoxidation Building block

Recommended Research and Industrial Applications for 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Based on Quantified Differentiation


Nonlinear Optical Device Prototyping and Optical Limiting Studies

Researchers developing optical limiting devices, laser protection systems, or third-order nonlinear optical materials should procure 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (as 2AT4C single crystals) due to its established third-order susceptibility (χ(3) = 1.66 × 10^-7 esu) and optical limiting threshold (2.674 kJ/cm²), which provide quantified performance benchmarks for device design [1]. The compound's wide visible-region transparency and 3.47 eV optical band gap support integration into visible-wavelength photonic systems.

COX-2 Inhibition Screening and Inflammation Target Validation

Investigators conducting cyclooxygenase-2 (COX-2) inhibition assays should select this chloro-substituted chalcone rather than the bromophenyl analog when COX-1 sparing is a priority, given its measurable human COX-2 inhibition (IC50 = 14.9 μM) and negligible COX-1 activity (IC50 >50 μM) [1]. This selectivity profile supports inflammation-related target validation studies and SAR exploration of chalcone-based COX-2 inhibitors.

Thermal Stability-Dependent Material Processing and Storage

Research protocols involving elevated-temperature processing (e.g., melt crystallization, thermal annealing, or temperature-dependent spectroscopy) should specify the thiophene-containing chalcone over the furyl analog due to its higher melting range (120–130 °C vs. 108–110 °C) and well-characterized phase transition behavior, including sublimation onset at 403 K [1][2]. This thermal profile ensures material integrity during DSC, TGA, or variable-temperature Raman experiments.

Synthetic Intermediate for Epoxide-Derived Heterocyclic Libraries

Medicinal and synthetic organic chemists building chalcone-derived epoxide libraries or heterocyclic scaffolds (e.g., pyrazolines, isoxazoles) can utilize 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one as a reactive α,β-unsaturated ketone building block with a validated epoxidation yield of 89% under mild conditions (urea-2,2-dihydroperoxypropane, KOH, room temperature, 1.4 h) [1]. This established protocol reduces optimization time and ensures reproducible derivatization for downstream SAR studies.

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